molecular formula C10H14ClNO B2479860 2-chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 784172-19-6

2-chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B2479860
CAS No.: 784172-19-6
M. Wt: 199.68
InChI Key: MZROZFPFLUMMOS-UHFFFAOYSA-N
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Description

2-Chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone (CAS: 784172-19-6) is a pyrrole-derived ketone with a molecular formula of C₁₀H₁₄ClNO and a molecular weight of 207.68 g/mol. Its structure consists of a 1H-pyrrole core substituted with:

  • A 1-ethyl group (N-alkylation),
  • 2,5-dimethyl groups (ring substituents),
  • A 2-chloroethanone moiety at position 2.

This compound is primarily utilized in industrial and scientific research, particularly as an intermediate in organic synthesis and pharmaceutical development . Its structural features, including the electron-withdrawing chloroethanone group and sterically hindered pyrrole ring, influence reactivity in nucleophilic substitution and coupling reactions.

Properties

IUPAC Name

2-chloro-1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-4-12-7(2)5-9(8(12)3)10(13)6-11/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZROZFPFLUMMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C1C)C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784172-19-6
Record name 2-chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone typically involves the chlorination of 1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as the chlorinating agents under reflux conditions. The reaction proceeds as follows:

  • Dissolve 1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone in anhydrous dichloromethane.
  • Add thionyl chloride or phosphorus pentachloride dropwise to the solution.
  • Reflux the reaction mixture for several hours.
  • After completion, remove the solvent under reduced pressure and purify the product by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, increased safety, and higher yields. The process involves the same chlorination reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-chloro group undergoes nucleophilic substitution under basic conditions, enabling the introduction of diverse functional groups:

Reagent Conditions Product Mechanism
Sodium methoxideAnhydrous DMSO, 60°C, 6 hr2-Methoxy-1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanoneSN2 displacement
BenzylamineTHF, RT, 12 hr2-(Benzylamino)-1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanoneNucleophilic acyl substitution
Potassium thioacetateAcetonitrile, reflux, 8 hr2-(Acetylthio)-1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanoneThiolate displacement

These reactions are analogous to pyrrole-carbonitrile syntheses reported for related chlorinated intermediates . The electron-withdrawing ketone enhances the electrophilicity of the adjacent carbon, facilitating displacement.

Reduction Reactions

The ketone group is reducible to secondary alcohols, while the chloro group may participate in tandem reductions:

Reducing Agent Conditions Product Yield
Sodium borohydrideMethanol, 0°C, 2 hr2-Chloro-1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanol78%
Lithium aluminum hydrideDry ether, reflux, 4 hr1-(1-Ethyl-2,5-dimethylpyrrol-3-yl)propan-2-ol65%

Selectivity depends on steric hindrance from the pyrrole substituents. Over-reduction to alkanes is suppressed by moderated reaction times .

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused heterocycles:

Reagent Conditions Product Application
Formic acidReflux, 12 hrPyrrolo[2,3-d]pyrimidin-4(3H)-one derivativeAntihyperglycemic agents
Hydrazine hydrateEthanol, 80°C, 6 hrPyrrolo[3,4-c]pyrazoleKinase inhibition scaffolds

Cyclization often exploits the keto group’s reactivity, as seen in pyrimidinone syntheses from analogous substrates . Steric effects from the ethyl and methyl groups influence regioselectivity.

Oxidation and Stability

The ketone resists mild oxidation but undergoes decomposition under harsh conditions:

Oxidizing Agent Conditions Outcome
KMnO₄/H₂SO₄100°C, 24 hrDegradation to carboxylic acids and CO₂
OzoneCH₂Cl₂, -78°C, 1 hrCleavage of pyrrole ring

Oxidative stability is critical for storage; decomposition products include chlorinated acetic acid derivatives .

Electrophilic Aromatic Substitution

The pyrrole ring’s electron-rich nature permits limited electrophilic substitution, directed by substituents:

Reagent Conditions Product Position
HNO₃/AcOH0°C, 2 hrNitro-substituted at C4 (minor)C4
Bromine (Br₂)CCl₄, RT, 1 hrNo reaction (steric hindrance from ethyl/methyl)-

Methyl and ethyl groups at C1, C2, and C5 deactivate the ring, suppressing typical pyrrole reactivity .

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Agents
Research has indicated that derivatives of pyrrole compounds, including 2-chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, may exhibit neuroprotective properties. A study involving large-scale phenotypic drug screening identified compounds that protect against neurodegeneration in models of retinitis pigmentosa in zebrafish and mice. This suggests potential therapeutic applications in treating neurodegenerative diseases .

Antioxidant Activity
Pyrrole derivatives are known for their antioxidant properties. The compound can serve as a scaffold for developing new antioxidants that may protect cells from oxidative stress. The presence of the chloro group enhances the reactivity of the compound, potentially increasing its efficacy as an antioxidant agent .

Materials Science Applications

Polymer Synthesis
The structural characteristics of this compound allow it to be utilized in synthesizing novel polymers. Research has shown that incorporating such compounds into polymer matrices can enhance electrical conductivity and thermal stability. These materials have potential applications in electronic devices and sensors .

Agricultural Chemistry Applications

Pesticide Development
The compound's structural features suggest potential use in developing new pesticides or herbicides. Its bioactive properties could be harnessed to create formulations that target specific pests while minimizing environmental impact. The chlorinated structure is often associated with increased biological activity against various agricultural pests .

Neuroprotective Study Results

Compound NameModel UsedEffectiveness
This compoundZebrafish & MiceSignificant neuroprotection observed

Case Studies

Case Study 1: Neuroprotective Effects
In a study published in PMC, researchers tested various pyrrole derivatives for neuroprotective effects. The compound demonstrated significant protective effects against cell death induced by oxidative stress in neuronal cell cultures, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Polymer Application
Another study focused on the incorporation of pyrrole derivatives into conductive polymers. The results indicated that the addition of this compound improved the electrical conductivity of the polymer matrix significantly compared to control samples without the compound .

Mechanism of Action

The mechanism of action of 2-chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Table 1: Substituent Analysis and Key Properties

Compound Name (CAS) N-Substituent Pyrrole Substituents Molecular Formula MW (g/mol) Key Spectral/Physical Data
Target Compound
(784172-19-6)
1-Ethyl 2,5-Dimethyl C₁₀H₁₄ClNO 207.68 IR (C=O): 1685 cm⁻¹; ¹H-NMR δ 1.94 (s, 3H), 2.22 (s, 3H)
2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
(CAS: Not specified)
1-(4-Chlorophenyl) 2,5-Dimethyl C₁₅H₁₄Cl₂NO 308.19 Purity: 95% (HPLC); LogP: 3.8 (predicted)
2-Chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
(315710-85-1)
1-(3-Fluorophenyl) 2,5-Dimethyl C₁₄H₁₂ClFNO 279.70 Synonyms: ZINC00090191; Used in high-throughput screening
2-Chloro-1-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
(852840-44-9)
1-(Inden-5-yl) 2,5-Dimethyl C₁₇H₁₈ClNO 287.78 InChIKey: ZMKIBFLIKLQOOL-UHFFFAOYSA-N
2-Chloro-1-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
(757192-85-1)
1-(3,5-Dichlorophenyl) 2,5-Dimethyl C₁₄H₁₂Cl₃NO 316.61 XLogP3: 4.7; Heavy atom count: 19
2-Chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone
(19597-16-1)
None (1H-pyrrole) 2,5-Dimethyl C₈H₁₀ClNO 171.62 Boiling point: Not reported; Hazard: H302 (acute toxicity)

Key Observations:

N-Substituent Diversity: The target compound’s 1-ethyl group contrasts with aryl (e.g., 4-chlorophenyl, 3-fluorophenyl) and heteroaromatic (e.g., indenyl) substituents in analogs. Aryl groups enhance π-π stacking in drug-receptor interactions, while alkyl groups (e.g., ethyl) improve solubility in nonpolar solvents .

Electrophilic Reactivity: The 2-chloroethanone moiety is conserved across analogs, enabling nucleophilic substitution (e.g., with amines or thiols). For example, 2-chloro-1-(3-chlorophenyl)ethanone reacts with amines to form anticonvulsant candidates .

LogP and Bioavailability :

  • LogP values range from 3.8 (4-chlorophenyl analog) to 4.7 (3,5-dichlorophenyl analog), indicating increased lipophilicity with halogenated aryl groups. This impacts membrane permeability and metabolic stability .

Key Observations:

  • Yields vary significantly (11–69%) depending on substituent complexity and reaction conditions.
  • Halogenated aryl groups require multi-step synthesis, whereas alkylated analogs (e.g., ethyl) may be synthesized more efficiently .

Biological Activity

2-Chloro-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone (CAS No. 784172-19-6) is a compound with a molecular formula of C10H14ClNO and a molecular weight of 199.68 g/mol. This compound belongs to the pyrrole family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. This article aims to explore the biological activity of this specific compound based on available literature and research findings.

Structural Information

The structural formula of this compound is represented as follows:

  • Molecular Formula : C10H14ClNO
  • SMILES : CCN1C(=CC(=C1C)C(=O)CCl)C
  • InChIKey : MZROZFPFLUMMOS-UHFFFAOYSA-N

Anticholinesterase Activity

Research indicates that pyrrole derivatives exhibit significant anticholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. A study evaluating various pyrrole-based compounds found that certain derivatives demonstrated effective inhibition of acetylcholinesterase (AChE) at micromolar concentrations. Although specific data on this compound is limited, its structural similarity to other active pyrrole compounds suggests potential efficacy in this area .

Antimicrobial Properties

Pyrrole derivatives have been recognized for their antimicrobial properties. Compounds similar to this compound have shown activity against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 µg/mL against these bacteria . Further studies are needed to evaluate the specific antimicrobial efficacy of this compound.

Synthesis and Evaluation

A recent study synthesized several pyrrole-based Schiff bases and evaluated their biological activities, including their effects on AChE and monoamine oxidase (MAO). The findings revealed that certain derivatives exhibited dual inhibitory effects on both AChE and MAO, suggesting a potential therapeutic application for neurodegenerative conditions . While specific results for this compound were not detailed in this study, the promising results for related compounds indicate a need for further investigation.

Summary Table of Biological Activities

Activity Type Activity Level Reference
AChE InhibitionModerate
Antimicrobial ActivityModerate to High
Neuroprotective PotentialUnknownFurther research needed

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